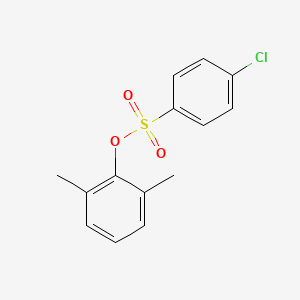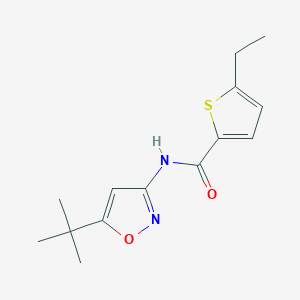
N,N'-bis(2,4-dichlorophenyl)-3-methylhexanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(2,4-dichlorophenyl)-3-methylhexanediamide, commonly known as BDCM, is a synthetic compound used in various industrial applications. It is a member of the group of compounds known as haloacetamides, which are widely used as herbicides and fungicides. BDCM is known for its broad-spectrum activity against a variety of weeds and fungi, making it an important tool in agriculture and horticulture.
Mecanismo De Acción
The mechanism of action of BDCM is not fully understood, but it is believed to work by inhibiting the activity of an enzyme called acetolactate synthase (ALS). ALS is essential for the biosynthesis of certain amino acids, and its inhibition leads to the death of susceptible plants and fungi.
Biochemical and Physiological Effects:
BDCM has been shown to have a number of biochemical and physiological effects on plants and animals. In plants, it can cause chlorosis, stunting, and necrosis of the leaves. In animals, it has been shown to cause liver and kidney damage, as well as changes in blood chemistry and lipid metabolism.
Advantages and Limitations for Laboratory Experiments:
BDCM has a number of advantages for use in laboratory experiments. It is relatively inexpensive and widely available, making it a convenient tool for researchers. However, its toxicity and potential environmental impacts must be carefully considered when using it in experiments.
Direcciones Futuras
There are many potential future directions for research on BDCM. Some possible areas of focus include:
1. Developing new methods for synthesizing BDCM that are more environmentally friendly and sustainable.
2. Investigating the potential health impacts of BDCM on humans and other animals, particularly with regard to long-term exposure.
3. Exploring the use of BDCM as a tool for studying the biosynthesis of amino acids and other important biological processes.
4. Investigating the potential impacts of BDCM on soil health and microbial communities.
5. Developing new herbicides and fungicides based on the structure and mechanism of action of BDCM.
Conclusion:
BDCM is a synthetic compound with a wide range of applications in agriculture and horticulture. It has been the subject of extensive scientific research due to its potential environmental and health impacts. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments.
Métodos De Síntesis
BDCM is synthesized through a reaction between 2,4-dichlorophenyl isocyanate and 3-methylhexanediamine. The reaction occurs in the presence of a catalyst, typically a base such as sodium hydroxide or potassium hydroxide. The resulting product is a white crystalline solid that is soluble in organic solvents such as acetone and chloroform.
Aplicaciones Científicas De Investigación
BDCM has been the subject of extensive scientific research due to its widespread use and potential environmental and health impacts. Studies have focused on its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments.
Propiedades
IUPAC Name |
N,N'-bis(2,4-dichlorophenyl)-3-methylhexanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl4N2O2/c1-11(8-19(27)25-17-6-4-13(21)10-15(17)23)2-7-18(26)24-16-5-3-12(20)9-14(16)22/h3-6,9-11H,2,7-8H2,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUXJIYWJJPISL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NC1=C(C=C(C=C1)Cl)Cl)CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(2,4-dichlorophenyl)-3-methylhexanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-nitrobenzoic acid](/img/structure/B5215107.png)

![1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5215112.png)
![diisopropyl 2,6-dimethyl-4-[5-(2-nitrophenyl)-2-furyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5215119.png)

![7-[(4-bromobenzyl)oxy]-6-chloro-4-propyl-2H-chromen-2-one](/img/structure/B5215133.png)
![2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one](/img/structure/B5215138.png)
![methyl {1,5-dimethyl-9-oxo-7-[(propylamino)carbonothioyl]-3,7-diazabicyclo[3.3.1]non-3-yl}(oxo)acetate](/img/structure/B5215145.png)
![5-[(4-bromo-2,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5215159.png)
![N-(2-methoxyphenyl)-6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5215162.png)
![3-chloro-4-{[1-(2-hydroxy-5-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5215168.png)

![5-{2-[(4-chlorophenyl)thio]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5215174.png)
![1-methyl-4,5-diazapentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-9,11,13,15,17,19-hexaene-3,6-dione](/img/structure/B5215178.png)